molecular formula C29H39NO4 B13417766 15,16-Didehydrobuprenorphine

15,16-Didehydrobuprenorphine

Cat. No.: B13417766
M. Wt: 465.6 g/mol
InChI Key: IZSLIBHUFACYPA-IHFGGWKQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15,16-Didehydrobuprenorphine is a synthetic derivative of buprenorphine, an opioid used primarily for pain management and opioid addiction treatment. This compound is characterized by its unique chemical structure, which includes a 6,14-ethenomorphinan skeleton and a 17-(cyclopropylmethyl) group. It is known for its high affinity for opioid receptors, making it a subject of interest in pharmacological research .

Preparation Methods

The synthesis of 15,16-Didehydrobuprenorphine involves several steps, starting from the precursor buprenorphine. The key steps include:

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

15,16-Didehydrobuprenorphine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

15,16-Didehydrobuprenorphine has several applications in scientific research:

    Pharmacology: It is used to study opioid receptor interactions and the development of new analgesics.

    Medicinal Chemistry: Researchers explore its potential as a lead compound for developing new drugs with improved efficacy and safety profiles.

    Neuroscience: The compound is used to investigate the mechanisms of opioid addiction and pain modulation.

    Analytical Chemistry: It serves as a reference standard in various analytical techniques

Mechanism of Action

15,16-Didehydrobuprenorphine exerts its effects primarily through its interaction with opioid receptors. It acts as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. This dual activity results in analgesic effects while reducing the risk of respiratory depression and other side effects associated with full agonists .

Comparison with Similar Compounds

15,16-Didehydrobuprenorphine is unique compared to other opioid derivatives due to its specific structural modifications. Similar compounds include:

These compounds share some pharmacological properties but differ in their receptor affinities, efficacy, and safety profiles.

Properties

Molecular Formula

C29H39NO4

Molecular Weight

465.6 g/mol

IUPAC Name

(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-3,8(20),9,11-tetraen-11-ol

InChI

InChI=1S/C29H39NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28/h8-9,12-13,17,20-21,24,31-32H,6-7,10-11,14-16H2,1-5H3/t20-,21-,24-,26+,27-,28+,29-/m1/s1

InChI Key

IZSLIBHUFACYPA-IHFGGWKQSA-N

Isomeric SMILES

C[C@]([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25C=CN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)(C(C)(C)C)O

Canonical SMILES

CC(C)(C)C(C)(C1CC23CCC1(C4C25C=CN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.